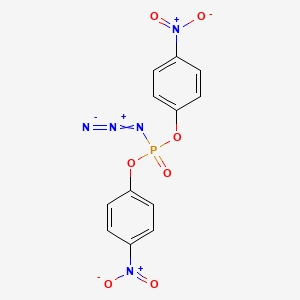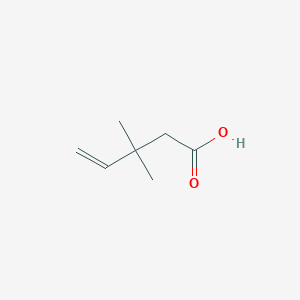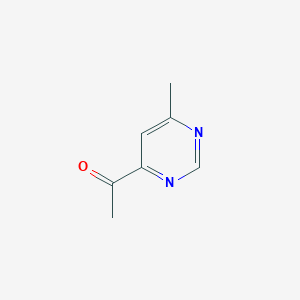
Bis(4-Nitrophenyl) phosphorazidate
Übersicht
Beschreibung
Bis(4-Nitrophenyl) phosphorazidate, also known as Phosphorazidic acid, bis(4-nitrophenyl) ester; Di-p-nitrophenyl phosphorazidate; Bis(p-nitrophenyl) phosphorazidate; 1-[Azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene, is a chemical compound with the formula C12H8N5O7P . It has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .
Synthesis Analysis
In a synthesis of tetrazoles from amides, diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate act as both the activator of amide-oxygen for elimination and azide source. Various amides were converted into 1,5-disubstituted and 5-substituted 1 H -tetrazoles in good yields without the use of toxic or explosive reagents .
Molecular Structure Analysis
The molecular weight of Bis(4-Nitrophenyl) phosphorazidate is 365.19 and its exact mass is 365.016144 . It has a topological polar surface area of 142, a heavy atom count of 25, and a complexity of 544 .
Chemical Reactions Analysis
Bis(4-Nitrophenyl) phosphorazidate has been used in the synthesis of 1,5-Disubstituted Tetrazoles from Nitrones . It has also been used in the hydrolysis of 4-nitrophenyl phosphate (NPP) and bis-4-nitrophenyl phosphate (BNPP), two commonly used DNA model substrates .
Physical And Chemical Properties Analysis
Bis(4-Nitrophenyl) phosphorazidate has a molecular weight of 365.19, an exact mass of 365.016144, a topological polar surface area of 142, a heavy atom count of 25, and a complexity of 544 .
Wissenschaftliche Forschungsanwendungen
1. Flame Retardancy and Smoke Suppression
- Summary of Application: Bis(4-Nitrophenyl) phosphorazidate (BNPP) has been used to enhance the flame retardancy and smoke suppression of thermoplastic polyurethanes (TPU). This is achieved by modifying layered double hydroxides derived from red mud with BNPP .
- Methods of Application: BNPP-modified layered double hydroxides (BRL) were synthesized through a co-precipitation route. TPU/BRL composites were then prepared by a melt-blending method .
- Results or Outcomes: The Peak Heat Release Rate (PHRR) values of TPU/BRL composites were reduced by 52.5% compared with pure TPU sample. The improved flame retardancy and smoke suppression can be explained by the catalytic carbonization of BRL in solid phase and the P-radicals (such as PO and HPO) in gas phase .
2. Enzyme Activity Determination
- Summary of Application: BNPP has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, enzyme activity determination involves adding the substrate (in this case, BNPP) to a solution containing the enzyme, and then measuring the rate of reaction .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
3. Organocatalyst for Ring-Opening Polymerization
- Summary of Application: BNPP has been used as an efficient organocatalyst for the ring-opening polymerization of β-butyrolactone, leading to end-functionalized and diblock polyesters .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, ring-opening polymerization involves the use of a catalyst to initiate the reaction .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Mechanism of Cleavage Study
- Summary of Application: BNPP has been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, such studies involve the use of spectroscopic techniques to monitor the reaction .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXROBVMVVUMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454071 | |
| Record name | Bis(4-Nitrophenyl) phosphorazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-Nitrophenyl) phosphorazidate | |
CAS RN |
51250-91-0 | |
| Record name | Bis(4-nitrophenyl) phosphorazidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51250-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-Nitrophenyl) phosphorazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)



![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)




![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)



